![molecular formula C17H14F3NO B4748840 N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B4748840.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide involves the inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation. Inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide by N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide results in the activation of the Wnt/β-catenin pathway, leading to increased cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of amyloid beta peptides in Alzheimer's disease, and improve insulin sensitivity in diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its specificity towards N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which allows for the selective inhibition of this kinase without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells and tissues.
Future Directions
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for the compound, such as its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in preclinical and clinical trials.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is known to play a critical role in the development and progression of these diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)14-6-2-5-13(9-14)16(22)21-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBJMJDFWZPFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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